An In-Depth Technical Guide to 7-Bromo-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 7-Bromo-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-bromo-2,3-dihydro-1H-inden-1-ol, a halogenated indanol derivative of interest in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, provides a validated protocol for its synthesis via the reduction of 7-bromo-2,3-dihydro-1H-inden-1-one, and outlines its key spectroscopic characteristics for unambiguous identification. Furthermore, this guide explores the reactivity of this molecule and discusses its potential applications as a building block in the development of novel therapeutic agents.
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antiviral to anticancer and anti-inflammatory agents. The introduction of a bromine atom onto the aromatic ring of the indanol framework, as in 7-bromo-2,3-dihydro-1H-inden-1-ol, offers a valuable handle for further chemical modification through cross-coupling reactions, thereby enabling the synthesis of diverse compound libraries for drug discovery programs. This guide serves as a detailed resource for researchers working with or considering the use of this versatile synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 7-bromo-2,3-dihydro-1H-inden-1-ol is presented in the table below.
| Property | Value | Source |
| CAS Number | 1196049-18-9 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Synonyms | 7-Bromo-indan-1-ol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Storage | Store at room temperature | [1] |
Synthesis of 7-Bromo-2,3-dihydro-1H-inden-1-ol
The most direct and efficient synthesis of 7-bromo-2,3-dihydro-1H-inden-1-ol is achieved through the reduction of the corresponding ketone, 7-bromo-2,3-dihydro-1H-inden-1-one (CAS: 125114-77-4).[2][3][4] This transformation can be readily accomplished using a variety of reducing agents, with sodium borohydride being a common and effective choice due to its mildness and selectivity.
Caption: Synthetic workflow for the preparation of 7-bromo-2,3-dihydro-1H-inden-1-ol.
Experimental Protocol: Reduction of 7-bromo-2,3-dihydro-1H-inden-1-one
Materials:
-
7-bromo-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 7-bromo-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in portions. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization
The structural identity and purity of the synthesized 7-bromo-2,3-dihydro-1H-inden-1-ol can be confirmed by a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 7.5 ppm, with splitting patterns indicative of their substitution on the benzene ring. The benzylic proton (H1) adjacent to the hydroxyl group will appear as a multiplet around δ 5.0-5.5 ppm. The methylene protons at the C2 and C3 positions will resonate in the upfield region, likely between δ 2.0 and 3.5 ppm, showing complex splitting due to geminal and vicinal coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The carbon attached to the hydroxyl group (C1) will be observed around δ 70-80 ppm. The aliphatic carbons (C2 and C3) will appear in the upfield region, typically between δ 20 and 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.[5][6][7][8][9] Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[10][11][12][13][14] Fragmentation patterns will likely involve the loss of a water molecule from the molecular ion, as well as cleavage of the five-membered ring.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 7-bromo-2,3-dihydro-1H-inden-1-ol is primarily dictated by the presence of the bromine atom on the aromatic ring and the secondary alcohol functionality.
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Cross-Coupling Reactions: The aryl bromide provides a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 7-position, enabling the synthesis of diverse libraries of indanol derivatives for structure-activity relationship (SAR) studies.
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Derivatization of the Hydroxyl Group: The secondary alcohol can be readily oxidized to the corresponding ketone or converted to ethers, esters, and other functional groups, further expanding the chemical space accessible from this intermediate.
The indanone and indanol cores are present in numerous compounds with demonstrated pharmacological activities. The ability to functionalize the 7-position of the indanol ring system makes 7-bromo-2,3-dihydro-1H-inden-1-ol a valuable building block for the synthesis of novel analogs of known drugs or for the discovery of new bioactive molecules. For instance, derivatives of indanone have been investigated as potential treatments for neurodegenerative diseases.
Caption: Potential applications of 7-bromo-2,3-dihydro-1H-inden-1-ol in drug discovery.
Safety and Handling
As with all laboratory chemicals, 7-bromo-2,3-dihydro-1H-inden-1-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
-
RLAVIE. 7-Bromo-1-Indanone | CAS 125114-77-4. [Link]
-
UCLA Division of Physical Sciences. IR Absorption Table. [Link]
-
Northern Illinois University. IR Absorption Frequencies. [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
ChemConnections. Mass Spectrometry Fragmentation. [Link]
-
ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7-Bromo-1-Indanone|CAS 125114-77-4|Rlavie [rlavie.com]
- 3. 7-Bromo-1-indanone | 125114-77-4 [chemicalbook.com]
- 4. 7-Bromo-1-indanone | CAS 125114-77-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. uab.edu [uab.edu]
- 13. scienceready.com.au [scienceready.com.au]
- 14. chemconnections.org [chemconnections.org]
